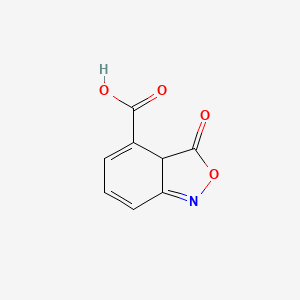
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine: is a chemical compound with a unique structure that includes a trifluoromethyl group and a diazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine typically involves the reaction of N-methyl-4-(trifluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethyl ketones as intermediates, which are then subjected to further reactions to form the desired diazinane structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-one, while reduction could produce N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-amine .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating fluorinated compounds with specific properties .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- N-methyl-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)-N-methylaniline
- 4-(trifluoromethyl)-2-anilinoquinoline
Uniqueness: N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine stands out due to its diazinane ring structure, which imparts unique chemical and physical properties. This makes it distinct from other similar compounds that may lack this ring structure .
Eigenschaften
Molekularformel |
C6H10F3N3 |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine |
InChI |
InChI=1S/C6H10F3N3/c1-10-5-11-3-2-4(12-5)6(7,8)9/h4H,2-3H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
SUFMGPWHWJOBRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1NCCC(N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum](/img/structure/B12344031.png)


![2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12344064.png)




![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344096.png)


![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)

